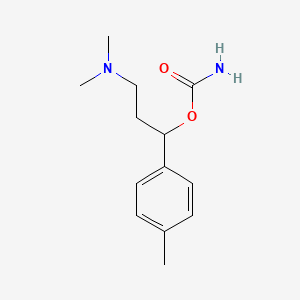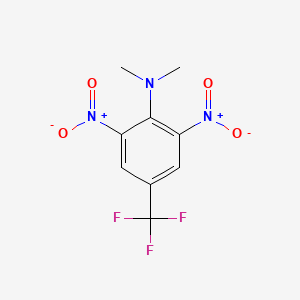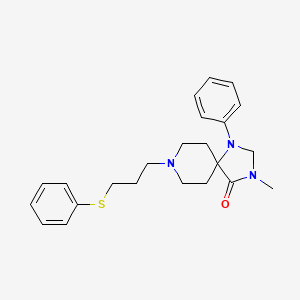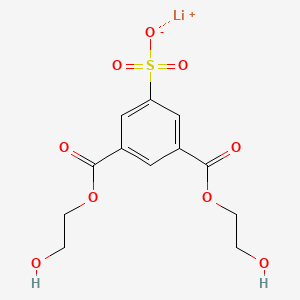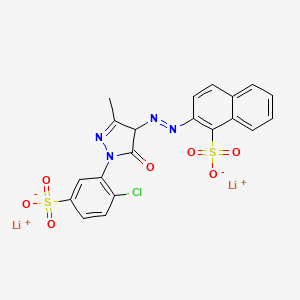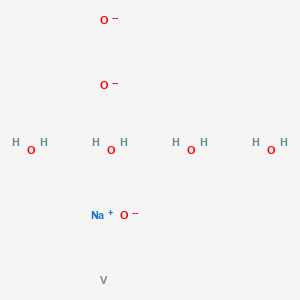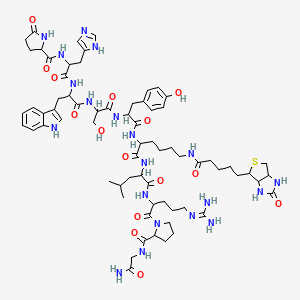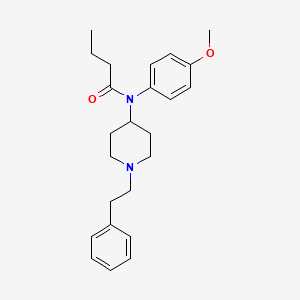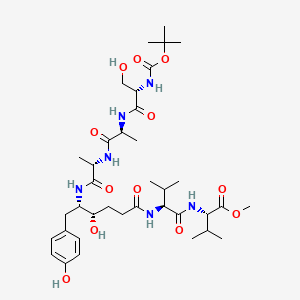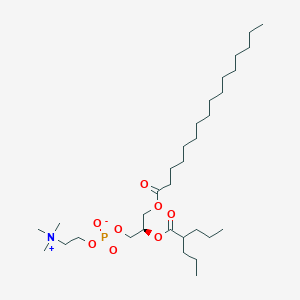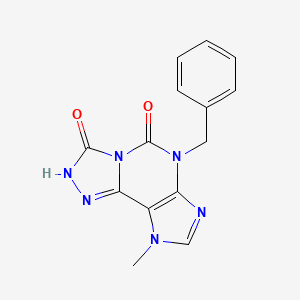
Porfiromycin metabolite M6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Porfiromycin metabolite M6 is a derivative of porfiromycin, which is an N-methyl analog of mitomycin C. Porfiromycin is an alkylating agent capable of cross-linking DNA strands, making it a potent cytotoxic compound. The metabolite M6 is one of the major metabolites formed during the hepatic metabolism of porfiromycin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Porfiromycin metabolite M6 is typically synthesized through the metabolic processing of porfiromycin in the liver. The process involves the use of a rat liver preparation in an aqueous 0.1 M potassium phosphate buffer (pH 7.4) containing an NADPH generating system at 37°C. High-performance liquid chromatography and electrospray ionization mass spectrometry are used to isolate and identify the metabolites .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily studied in a research context. The synthesis relies on the metabolic pathways in liver preparations, making large-scale production challenging.
Analyse Chemischer Reaktionen
Types of Reactions
Porfiromycin metabolite M6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions are crucial for the activation of porfiromycin and its metabolites.
Substitution: The compound can undergo substitution reactions, particularly at the C-10 position.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
NADPH: Used in the metabolic activation process.
Potassium phosphate buffer: Maintains the pH during the reactions.
Reducing agents: Such as sodium hydrosulfite and sodium borohydride, used in reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include various mitosene analogs, such as 2-methylamino-7-aminomitosene and its phosphate adducts .
Wissenschaftliche Forschungsanwendungen
Porfiromycin metabolite M6 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and chemical reactions of porfiromycin and its metabolites.
Biology: Investigating the cytotoxic effects of porfiromycin and its metabolites on different cell lines.
Industry: Limited industrial applications due to the compound’s primary use in research.
Wirkmechanismus
Porfiromycin metabolite M6 exerts its effects by cross-linking DNA strands, leading to the inhibition of DNA replication and transcription. This cross-linking is facilitated by the activation of the compound through reduction reactions, which generate reactive intermediates that can form covalent bonds with DNA . The primary molecular targets are the guanine and cytosine bases in DNA .
Vergleich Mit ähnlichen Verbindungen
Porfiromycin metabolite M6 is similar to other mitomycin analogs, such as:
Mitomycin C: Another DNA cross-linking agent with similar cytotoxic properties.
2-methylamino-7-aminomitosene: A primary metabolite of porfiromycin with similar reactivity.
7-hydroxyporfiromycin: A synthetic product with bactericidal activity.
This compound is unique due to its specific metabolic pathway and the formation of distinct phosphate adducts, which are not commonly observed in other mitomycin analogs .
Eigenschaften
CAS-Nummer |
138724-40-0 |
|---|---|
Molekularformel |
C15H18N4O4 |
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
[(2R)-6-amino-7-methyl-2-(methylamino)-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate |
InChI |
InChI=1S/C15H18N4O4/c1-6-11(16)14(21)10-8(5-23-15(17)22)9-3-7(18-2)4-19(9)12(10)13(6)20/h7,18H,3-5,16H2,1-2H3,(H2,17,22)/t7-/m1/s1 |
InChI-Schlüssel |
HICSUYKVDOGKHB-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H](CC3=C2COC(=O)N)NC)N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


